molecular formula C12H20N2O B2927036 N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide CAS No. 1341421-27-9

N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide

Cat. No. B2927036
CAS RN: 1341421-27-9
M. Wt: 208.305
InChI Key: VFXULJQXCQLOPU-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, also known as CM-157, is a novel compound that has recently gained attention in the field of neuroscience. CM-157 is a selective and potent agonist of the sigma-2 receptor, which is a protein that is found in high concentrations in the central nervous system.

Mechanism of Action

The sigma-2 receptor is a protein that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and intracellular signaling. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a selective and potent agonist of the sigma-2 receptor, and has been shown to modulate the activity of several signaling pathways in the brain. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to increase the expression of several neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide can increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is its selectivity and potency as an agonist of the sigma-2 receptor. This allows for more precise targeting of the receptor and reduces the likelihood of off-target effects. However, one limitation of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide. One area of interest is the potential therapeutic applications of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide for neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the mechanism of action of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, and how it modulates the activity of the sigma-2 receptor and other signaling pathways in the brain. Additionally, there is interest in developing more efficient synthesis methods for N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, which could facilitate its use as a research tool and potential therapeutic agent.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has been studied extensively in vitro and in vivo, and has shown promise as a potential therapeutic agent for a variety of neurological disorders. Studies have shown that N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has neuroprotective and neurorestorative properties, and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c15-11(14-8-9-1-2-9)10-7-12(10)3-5-13-6-4-12/h9-10,13H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXULJQXCQLOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide

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